molecular formula C10H15N3O B2443898 2-(Pentylamino)pyrimidine-5-carbaldehyde CAS No. 2094387-24-1

2-(Pentylamino)pyrimidine-5-carbaldehyde

Cat. No.: B2443898
CAS No.: 2094387-24-1
M. Wt: 193.25
InChI Key: DLVDQBKZNJZLAU-UHFFFAOYSA-N
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Description

2-(Pentylamino)pyrimidine-5-carbaldehyde is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a pyrimidine ring substituted with a pentylamino group at the 2-position and an aldehyde group at the 5-position.

Properties

IUPAC Name

2-(pentylamino)pyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-3-4-5-11-10-12-6-9(8-14)7-13-10/h6-8H,2-5H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVDQBKZNJZLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1=NC=C(C=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentylamino)pyrimidine-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-chloropyrimidine with pentylamine under reflux conditions to form 2-(Pentylamino)pyrimidine. This intermediate is then subjected to a Vilsmeier-Haack reaction using dimethylformamide and phosphorus oxychloride to introduce the aldehyde group at the 5-position, yielding this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Pentylamino)pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: 2-(Pentylamino)pyrimidine-5-carboxylic acid.

    Reduction: 2-(Pentylamino)pyrimidine-5-methanol.

    Substitution: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

Scientific Research Applications

2-(Pentylamino)pyrimidine-5-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Pentylamino)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA synthesis and repair, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)pyrimidine-5-carbaldehyde
  • 2-Propyl-5-pyrimidinecarbaldehyde
  • 2-(Ethylthio)pyrimidine-5-carbaldehyde

Uniqueness

2-(Pentylamino)pyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Q & A

Basic: What synthetic routes are recommended for preparing 2-(Pentylamino)pyrimidine-5-carbaldehyde, and how can reaction conditions be optimized?

Answer:
A common approach involves coupling reactions followed by formylation. For example, 5-bromo-2-iodopyrimidine can undergo a Sonogashira coupling with tert-butyldimethylsilylacetylene, followed by formylation to introduce the aldehyde group . Optimization includes using palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (e.g., 60–80°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:
Key methods include:

  • NMR : ¹H/¹³C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and pentylamino group (δ ~3.3–3.5 ppm for N–CH₂) .
  • HRMS : For exact mass verification (e.g., calculated [M+H]⁺ = 222.1600 for C₁₁H₁₈N₃O) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%) .

Advanced: How can enantioselectivity be achieved in reactions involving this compound?

Answer:
Enantioselective C–C bond formation can be induced using chiral catalysts or prochiral crystal surfaces. For instance, enantioselective addition of diisopropylzinc to the aldehyde group is facilitated by oriented prochirality on gypsum single crystals, yielding 5-pyrimidyl alkanols with >90% enantiomeric excess (ee) . Computational modeling (DFT) aids in predicting stereochemical outcomes by analyzing transition-state geometries .

Advanced: How should researchers resolve contradictions in reported physicochemical properties (e.g., LogP, solubility)?

Answer:
Discrepancies in LogP values (e.g., 2.23 vs. 2.89) may arise from experimental vs. computational methods. Validate experimental LogP via shake-flask assays (octanol/water partitioning) and compare with computational tools like MarvinSketch or ACD/Labs . For solubility, use dynamic light scattering (DLS) to assess aggregation in aqueous buffers (e.g., PBS at pH 7.4) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential respiratory irritancy (H335 hazard) .
  • Storage : Store under inert gas (Ar/N₂) at 2–8°C in amber vials to prevent oxidation .

Advanced: How can computational modeling predict reactivity and intermolecular interactions of this compound?

Answer:

  • DFT Calculations : Optimize ground-state geometries using B3LYP/6-31G(d) to predict nucleophilic attack sites (e.g., aldehyde carbon) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO/water mixtures) to assess stability .
  • Collision Cross-Section (CCS) : Use ion mobility spectrometry to correlate experimental CCS with in silico models (e.g., MOBCAL) .

Advanced: What strategies mitigate byproduct formation during derivatization of this aldehyde?

Answer:

  • Protecting Groups : Temporarily protect the aldehyde with tert-butyldimethylsilyl (TBS) groups during amine functionalization .
  • Kinetic Control : Use low temperatures (−20°C) and slow reagent addition to favor mono-substitution over oligomerization .
  • In Situ Monitoring : Employ LC-MS to detect intermediates and adjust reaction stoichiometry dynamically .

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